molecular formula C8H5Cl2O3- B1229588 3,6-Dichloro-2-methoxybenzoate

3,6-Dichloro-2-methoxybenzoate

Cat. No. B1229588
M. Wt: 220.03 g/mol
InChI Key: IWEDIXLBFLAXBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dichloro-2-methoxybenzoate is a member of the class of benzoates resuting from the deprotonation of the carboxy group of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Major microspecies at pH 7.3 It derives from an O-methylsalicylate. It is a conjugate base of a dicamba.

Scientific Research Applications

Synthesis and Catalysis

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is utilized in herbicides. A study focused on the synthesis of dicamba ester, a key intermediate in forming dicamba, using dimethyl carbonate and MgO as a catalyst. This process involves esterification and etherification, highlighting dicamba's role in green chemistry and catalyst research (Deshmukh & Yadav, 2017).

Biochemistry and Microbial Degradation

Dicamba's degradation by soil microbes involves dicamba monooxygenase, a Rieske nonheme oxygenase, which catalyzes dicamba's oxidative demethylation to 3,6-dichlorosalicylic acid. The crystal structures of this enzyme, both free and bound to dicamba, reveal insights into the biochemistry of xenobiotic degradation (Dumitru et al., 2009).

Environmental Chemistry and Degradation

Research on the mineralization of dicamba in aqueous solutions through electro-Fenton and photoelectro-Fenton processes was conducted. This study is significant for environmental chemistry, particularly in the degradation of herbicides in water (Brillas et al., 2003).

Soil Science and Herbicide Transport

A study on the transport of dicamba in Lohmiller clay soil contributes to soil science, especially in understanding the mobility of herbicides in agricultural settings (Comfort et al., 1992).

Photocatalytic Treatments

The photo-induced degradation of dicamba was explored in various systems, including UV photolytic treatment and TiO2 aqueous suspensions. This research is crucial for developing new methods in photocatalytic degradation of environmental pollutants (Fabbri et al., 2007).

Ionic Liquid Forms and Herbicide Efficacy

Research into the synthesis of new dicamba-based herbicidal salts aimed to improve dicamba's efficacy as a herbicide. This study's findings are relevant to agricultural chemistry, especially in the development of more effective herbicides with reduced environmental impact (Cojocaru et al., 2013).

properties

Molecular Formula

C8H5Cl2O3-

Molecular Weight

220.03 g/mol

IUPAC Name

3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/p-1

InChI Key

IWEDIXLBFLAXBO-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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